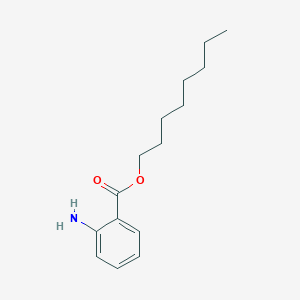![molecular formula C21H31N3O5 B8705251 TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE CAS No. 1462951-13-8](/img/structure/B8705251.png)
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a nitro group, an ether linkage, and a diazaspiro structure. These features make it an interesting subject for research in various fields of chemistry and pharmacology.
准备方法
The synthesis of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitro group: This step often involves nitration reactions using reagents like nitric acid or a nitrating mixture.
Ether formation: The ether linkage can be introduced through nucleophilic substitution reactions, using alkyl halides and appropriate bases.
Final assembly: The final compound is assembled through a series of coupling reactions, purification steps, and characterization techniques to ensure the desired structure is obtained.
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学研究应用
TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure may influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar compounds to TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE include other spirocyclic compounds with nitro groups and ether linkages. These compounds may share similar reactivity and applications but differ in their specific structural features and functional groups. The uniqueness of this compound lies in its specific arrangement of these groups, which can lead to distinct chemical and biological properties.
属性
CAS 编号 |
1462951-13-8 |
|---|---|
分子式 |
C21H31N3O5 |
分子量 |
405.5 g/mol |
IUPAC 名称 |
tert-butyl 7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C21H31N3O5/c1-15(2)28-18-13-16(7-8-17(18)24(26)27)22-12-10-21(14-22)9-6-11-23(21)19(25)29-20(3,4)5/h7-8,13,15H,6,9-12,14H2,1-5H3 |
InChI 键 |
CWTQWDKKXPDLGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C(=O)OC(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B8705182.png)

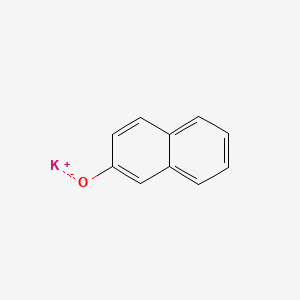
![5-Bromo-2-[(4-fluorobenzene-1-sulfonyl)methyl]aniline](/img/structure/B8705205.png)

![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)
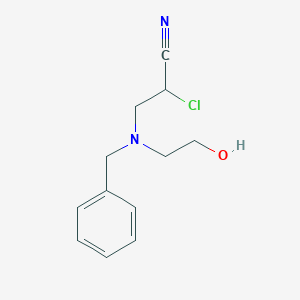
![Thieno[2,3-d]pyrimidin-4-amine, 5,6-dimethyl-2-(methylthio)-](/img/structure/B8705226.png)
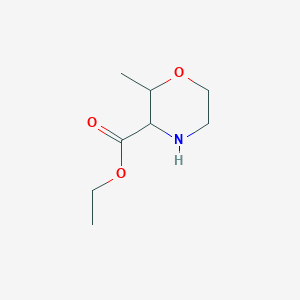

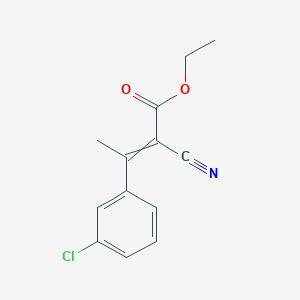
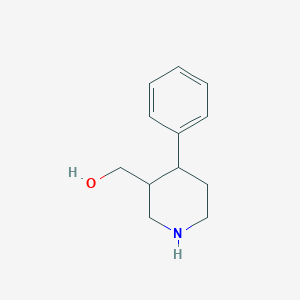
![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)
